![molecular formula C14H34OSi2 B14201250 Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)- CAS No. 833460-46-1](/img/structure/B14201250.png)
Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)- is an organosilicon compound known for its unique chemical properties and applications. This compound is part of the silane family, which is characterized by silicon atoms bonded to hydrogen and/or organic groups. Silanes are widely used in various industrial and scientific applications due to their versatility and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)- typically involves the reaction of trimethylsilyl chloride with methanol in the presence of a base. The reaction proceeds as follows: [ \text{CH}_3\text{SiCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{Si(OCH}_3\text{)}_3 + 3 \text{HCl} ] This reaction is carried out under controlled conditions to ensure the complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)- is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity of the product.
化学反応の分析
Types of Reactions
Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It acts as a reducing agent in radical reactions, reducing organic halides, isocyanides, and acid chlorides.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)- include:
Oxidizing agents: Such as hydrogen peroxide and ozone.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Such as platinum and palladium complexes for hydrosilylation reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a radical reducing agent and in hydrosilylation reactions to form carbon-silicon bonds.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
作用機序
The mechanism by which Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)- exerts its effects involves the formation and breaking of silicon-hydrogen bonds. The compound’s weak Si-H bond, with a bond dissociation energy of approximately 84 kcal/mol, allows it to act as a hydrogen donor in radical reactions . This property makes it an effective reducing agent and a valuable reagent in various chemical transformations.
類似化合物との比較
Similar Compounds
Tris(trimethylsilyl)silane: Another organosilicon compound with similar reducing properties but different structural characteristics.
Tetramethylsilane: Used as a reference compound in NMR spectroscopy due to its chemical inertness.
Trimethylsilyl chloride: A precursor in the synthesis of various silanes and siloxanes.
Uniqueness
Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)- is unique due to its combination of methoxy and trimethylsilyl groups, which impart distinct reactivity and stability. This makes it particularly useful in applications requiring selective reduction and hydrosilylation reactions.
特性
CAS番号 |
833460-46-1 |
|---|---|
分子式 |
C14H34OSi2 |
分子量 |
274.59 g/mol |
IUPAC名 |
[methoxy(trimethylsilyl)methyl]-tri(propan-2-yl)silane |
InChI |
InChI=1S/C14H34OSi2/c1-11(2)17(12(3)4,13(5)6)14(15-7)16(8,9)10/h11-14H,1-10H3 |
InChIキー |
UMXNFERQYJEYMV-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)C(OC)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




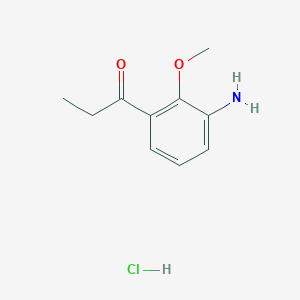
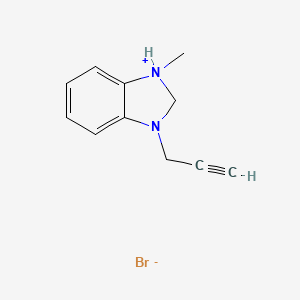
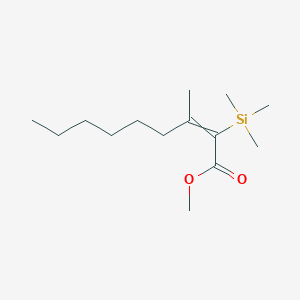
![2,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14201208.png)
![2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14201221.png)
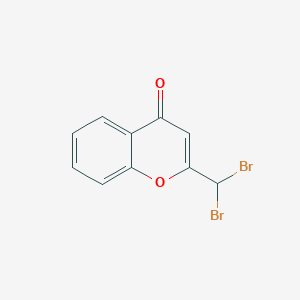
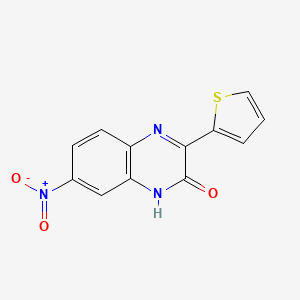
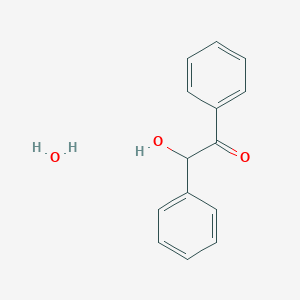
![7-Butoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B14201242.png)
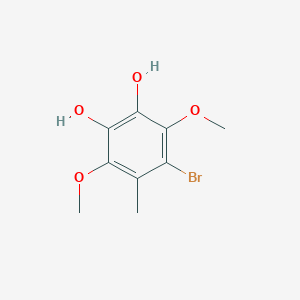
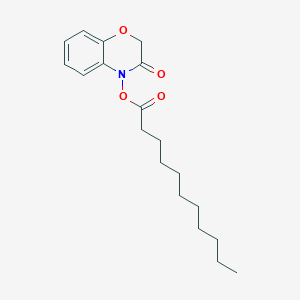
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}thiophene-2-carboxamide](/img/structure/B14201262.png)
